4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride
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Overview
Description
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with a molecular formula of C17H17ClFN3O6S This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a ureido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-nitrophenol with 3-chloropropyl isocyanate to form an intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the sulfonyl fluoride group can produce various substituted benzene derivatives .
Scientific Research Applications
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitrophenoxy group can participate in redox reactions, affecting cellular processes. The ureido linkage provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride
- 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride
Uniqueness
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its sulfonyl fluoride group is particularly notable for its ability to form stable covalent bonds with nucleophiles, making it valuable in biochemical research and industrial applications.
Properties
CAS No. |
25240-54-4 |
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Molecular Formula |
C16H15ClFN3O6S |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
4-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15ClFN3O6S/c17-14-10-12(21(23)24)4-7-15(14)27-9-1-8-19-16(22)20-11-2-5-13(6-3-11)28(18,25)26/h2-7,10H,1,8-9H2,(H2,19,20,22) |
InChI Key |
FSHVNZDQGACUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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